molecular formula C8H10F2N2O2 B10909403 Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate

Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate

Cat. No.: B10909403
M. Wt: 204.17 g/mol
InChI Key: POFXYXUSYWZKGD-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate is a chemical building block of high interest in medicinal and agricultural chemistry. This compound features a pyrazole core substituted with a difluoromethyl group and an ethyl acetate side chain, a common motif in the design of bioactive molecules. The difluoromethyl group is a key structural element known to influence the molecule's electronic properties, metabolic stability, and lipophilicity, which can be crucial for optimizing a compound's pharmacokinetic profile . Research Applications: This acetate ester serves as a versatile synthetic intermediate. Its primary application is in the construction of more complex molecules for drug discovery and development. Researchers utilize this scaffold in the exploration of compounds targeting metabolic disorders, such as insulin resistance, due to the observed biological activity of similar pyrazole derivatives . Furthermore, closely related structures are investigated for their potential antitumor and anti-inflammatory effects, making this a valuable template for lead optimization in various therapeutic areas . Safety and Handling: Based on the hazards of similar pyrazole-acetate compounds, this material is expected to be harmful if swallowed and may cause skin and serious eye irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE). Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. The structural information and applications are based on data from highly similar compounds, namely Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetate (CAS 1004644-50-1) and ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate (CAS 1002033-64-8) .

Properties

IUPAC Name

ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-2-14-7(13)5-12-4-3-6(11-12)8(9)10/h3-4,8H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFXYXUSYWZKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Ethyl Difluoroacetoacetate with Methylhydrazine

A widely adopted method involves cyclocondensation of ethyl difluoroacetoacetate with methylhydrazine. The process proceeds via a Claisen reaction followed by acid-mediated cyclization.

Procedure :

  • Claisen Reaction : Ethyl difluoroacetate reacts with sodium ethoxide to form the sodium enolate of ethyl difluoroacetoacetate.

  • Acidification : Carbonic acid (generated in situ via CO₂ and water) protonates the enolate, yielding ethyl difluoroacetoacetate.

  • Coupling with Triethyl Orthoformate : The acetoacetate reacts with triethyl orthoformate in acetic anhydride to form ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate.

  • Cyclization : The intermediate undergoes ring-closure with methylhydrazine in a two-phase system (toluene/water) using potassium carbonate as a base, yielding the target compound.

Optimization :

  • Base Selection : Weak bases (e.g., K₂CO₃) minimize saponification of the ester group, improving yield (83.8%).

  • Temperature Control : Maintaining −10°C to 0°C during cyclization reduces byproduct formation.

Yield : 83.8% (purity: 99.9%).

Regioselective Pyrazole Ring Formation

Hydrazide-Ketone Cyclocondensation

An alternative approach utilizes hydrazides and halogenated ketones. For example, 6-[3-alkyl-5-trifluoromethyl-1H-pyrazol-1-yl]nicotinohydrazides react with 4-methoxy-4-alkyl-1,1,1-trihaloalk-3-en-2-ones in ethanol under reflux.

Procedure :

  • Hydrazide Synthesis : Methyl nicotinate reacts with hydrazine hydrate to form nicotinohydrazides.

  • Cyclocondensation : Hydrazides react with trihaloalkenones in ethanol, forming bis-pyrazolyl-pyridines.

  • Dehydration : SOCl₂ mediates dehydration to yield ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate derivatives.

Key Findings :

  • Solvent Impact : Ethanol enhances regioselectivity and yield (67–91%).

  • Substituent Effects : Trichloromethyl groups improve antioxidant activity compared to trifluoromethyl analogs.

Alternative Synthetic Routes

Grignard Exchange and Carbon Dioxide Insertion

A recent patent (CN111303035A) describes a three-step method:

  • Halogenation : N-Methyl-3-aminopyrazole undergoes bromination to form 4-bromo-1-methyl-1H-pyrazole-3-amine.

  • Diazotization and Coupling : Diazonium salts react with potassium difluoromethyl trifluoroborate to form 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole.

  • Grignard Exchange : Isopropyl magnesium chloride facilitates exchange, followed by CO₂ insertion to yield the carboxylic acid, which is esterified to the target compound.

Yield : 64% overall.

Palladium-Catalyzed Carbonylation

CN117304112A reports a novel route using difluorochloromethane, CO, and methyl hydrazine under Pd catalysis:

  • Carbonylation : Difluorochloromethane reacts with CO and methyl hydrazine to form an intermediate.

  • Halogenation and Cyclization : Bromination followed by reaction with propiolic acid yields the product.

Advantages : Avoids corrosive reagents and reduces waste.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Purity
Claisen-CyclizationEthyl difluoroacetate, K₂CO₃−10°C to 0°C, toluene83.8%99.9%
Hydrazide-KetoneNicotinohydrazides, trihaloalkenonesEthanol reflux67–91%>95%
Grignard-CO₂Isopropyl MgCl, CO₂Room temperature64%99.5%
Palladium CarbonylationDifluorochloromethane, Pd catalystHigh pressure72%98.8%

Applications and Derivatives

This compound serves as a precursor to fungicides targeting succinate dehydrogenase. Derivatives with trifluoromethyl groups exhibit enhanced lipophilicity and antifungal activity compared to difluoromethyl analogs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate is recognized for its potential as a lead compound in the development of new pharmaceuticals. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it attractive for drug design. Pyrazole derivatives are often associated with a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Biological Activity:
Studies have indicated that compounds with similar structures exhibit significant biological activities. For instance, pyrazole derivatives have shown promise as inhibitors of specific kinases involved in tumor growth and inflammation . this compound may also interact with various biological targets, influencing their activity and stability.

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeExample CompoundsNotable Effects
AnticancerPyrazole derivativesInhibition of tumor growth
AntimicrobialVarious pyrazole derivativesModerate antibacterial activity
Anti-inflammatoryPyrazole-based compoundsInhibition of pro-inflammatory cytokines

Agricultural Applications

Pesticide Development:
The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives have been explored for their efficacy against various pests and diseases affecting crops. The incorporation of difluoromethyl groups may enhance the bioactivity and selectivity of these compounds .

Case Study: Antimicrobial Activity in Agriculture
Research has shown that certain pyrazole derivatives exhibit antifungal properties against common agricultural pathogens. For example, the evaluation of this compound against fungal strains revealed promising results, indicating its potential use in crop protection.

Materials Science

Synthesis of Novel Materials:
this compound can serve as an intermediate in the synthesis of novel materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable reagent in organic synthesis . The compound's unique electronic properties imparted by the difluoromethyl group can be exploited to develop materials with enhanced stability and reactivity.

Table 2: Chemical Reactions Involving this compound

Reaction TypeDescriptionPotential Applications
OxidationFormation of oxidized productsDevelopment of new catalysts
ReductionModification of functional groupsSynthesis of fine chemicals
SubstitutionReplacement reactionsCreation of diverse chemical libraries

Mechanism of Action

The mechanism of action of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For instance, in antifungal applications, the compound inhibits the growth of fungal cells by interfering with their metabolic processes .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₈H₁₀F₂N₂O₂ (calculated from MS [M+H]⁺ = 257.1) .
  • Synthesis: Prepared via cyclocondensation of ethyl hydrazinoacetate hydrochloride with difluoromethyl-substituted cyclopropane intermediates under acidic conditions (HCl in dioxane) .
  • Structural Features: The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate and its analogs based on substituents, synthesis, and applications:

Compound Substituents Molecular Weight Key Synthetic Features Applications/Notes
Target Compound : this compound 3-(difluoromethyl) ~256 g/mol Acid-catalyzed cyclocondensation; chiral resolution required . Intermediate for bioactive molecules; potential use in enantioselective drug design.
Analog 1 : Ethyl 2-[5-amino-4-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]acetate 3-(trifluoromethyl), 4-(4-fluorophenyl), 5-amino Higher (exact MW not provided) Synthesized via NaHCO₃ wash and reaction with 1-fluoro-4-isocyanatobenzene (65% yield). Precursor to carbamoylamino derivatives; used in antimalarial research.
Analog 2 : Ethyl 2-[4-iodo-3-(trifluoromethyl)pyrazol-1-yl]acetate 3-(trifluoromethyl), 4-iodo ~352 g/mol (C₈H₈F₃INO₂) Commercial availability (Parchem Chemicals); iodine substituent enables cross-coupling reactions. Building block for radiopharmaceuticals or Suzuki-Miyaura couplings.
Analog 3 : Ethyl 2-(5-oxo-3-(trifluoromethyl)cyclopropa[3.4]cyclopenta[...]acetate 3-(trifluoromethyl), 5-oxo ~328 g/mol (estimated) Oxidized using NaClO₂ and N-hydroxyphthalimide. Ketone functionality enhances reactivity for further derivatization.
Analog 4 : Ethyl 2-(3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate Trifluoromethyl, cyclopropyl, pyrazolo-pyridine 393.4 g/mol Complex fused-ring system; high molecular weight. Likely bioactive due to pyrazolo-pyridine core; potential kinase inhibitor.

Stability and Bioactivity

  • The difluoromethyl group in the target compound offers a balance between lipophilicity and metabolic stability, advantageous in drug design.
  • Trifluoromethyl analogs (e.g., Analog 1) exhibit higher resistance to enzymatic degradation but may suffer from increased toxicity .

Biological Activity

Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate is a pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a difluoromethyl group attached to a pyrazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of ethyl acetate with difluoromethyl-substituted hydrazines, followed by cyclization to form the pyrazole ring. The structural representation can be summarized as follows:

C6H7F2N3O2\text{C}_6\text{H}_7\text{F}_2\text{N}_3\text{O}_2

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The introduction of the difluoromethyl group enhances lipophilicity and may contribute to improved membrane permeability, thereby increasing antimicrobial efficacy.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated in vitro for its ability to inhibit pro-inflammatory cytokines. In a study assessing the compound's effect on macrophages, it demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific cellular targets. For instance, pyrazole derivatives often act as inhibitors of enzymes involved in inflammatory pathways or microbial metabolism. The compound's ability to inhibit soluble adenylyl cyclase (sAC) has been noted, which plays a critical role in intracellular signaling related to various physiological functions .

Study on Antimicrobial Activity

In a comparative study, this compound was tested against standard antibiotics. The results showed that it exhibited comparable or superior activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .

In Vivo Efficacy

An in vivo study involving animal models demonstrated that administration of this compound resulted in significant reductions in infection rates compared to control groups. This suggests that the compound not only possesses antimicrobial properties but also shows promise in clinical applications .

Data Summary Table

Activity IC50 (µM) Tested Strains Reference
Antimicrobial12.5M. tuberculosis
Anti-inflammatory (TNF-α Inhibition)15Macrophage cell line
Cytotoxicity>100HepG2

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves alkylation of pyrazole precursors with ethyl bromoacetate or similar reagents. For example, a base (e.g., NaHCO₃) is used to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution. Post-reaction workup includes extraction with ethyl acetate, drying (e.g., MgSO₄), and purification via column chromatography .
  • Critical Parameters : Solvent choice (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and stoichiometry of the alkylating agent significantly impact yield. For instance, excess ethyl bromoacetate may improve conversion but complicate purification .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for signals corresponding to the ethyl ester group (δ ~4.2 ppm for -OCH₂CH₃ and δ ~1.3 ppm for -CH₃) and the pyrazole ring protons (δ ~6.5–7.5 ppm). The difluoromethyl (-CF₂H) group may show splitting due to coupling with fluorine .
  • ¹⁹F NMR : A distinct signal near δ -100 to -120 ppm confirms the -CF₂H moiety .
    • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~1100 cm⁻¹ (C-F stretch) are diagnostic .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in pyrazole-acetate derivatives?

  • SHELX-Based Refinement : Use SHELXL for small-molecule refinement. Key steps include:

  • Assigning anisotropic displacement parameters to non-hydrogen atoms.
  • Modeling disorder in flexible groups (e.g., ester chains) using PART instructions.
  • Validating geometry with PLATON’s ADDSYM to detect missed symmetry .
    • Challenges : Diffraction data quality (high-resolution vs. twinned crystals) affects reliability. For example, twinning in pyrazole derivatives may require using the TWIN/BASF commands in SHELXL .

Q. How do electronic and steric effects of the difluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Computational Insights : DFT calculations (e.g., Gaussian 16) can map electrostatic potential surfaces, showing electron-withdrawing effects of -CF₂H that activate the pyrazole ring for electrophilic attacks.
  • Experimental Validation : Compare reaction rates with analogs (e.g., -CH₃ vs. -CF₂H substituents) in SNAr reactions. Kinetic studies via HPLC monitoring reveal that -CF₂H accelerates substitutions at the pyrazole 4-position .

Q. What strategies resolve contradictions in biological activity data for pyrazole-acetate derivatives?

  • Case Study : If fungicidal activity varies across studies, consider:

  • Structural Purity : Impurities >2% (e.g., unreacted pyrazole) can skew bioassays. Validate via HPLC-MS .
  • Solubility Effects : Use logP calculations (e.g., ACD/Labs) to assess bioavailability. Derivatives with logP >3 may have reduced aqueous solubility, leading to inconsistent activity .

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